
Wailupemycin B
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描述
Wailupemycin B is a natural product found in Streptomyces with data available.
常见问题
Basic Research Questions
Q. What experimental protocols are recommended for isolating and characterizing Wailupemycin B from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural characterization requires LC-HRMS for molecular formula determination, NMR spectroscopy (¹H, ¹³C, 2D) for stereochemical elucidation, and comparison with published spectral databases. Ensure purity validation via analytical HPLC (>95%) and reproducibility across multiple batches .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) to establish IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Replicate experiments at least three times, with blinding to minimize bias. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for variability between biological replicates .
Q. What criteria determine the selection of cell lines or model organisms for this compound studies?
- Methodological Answer : Prioritize models with established relevance to the target pathway (e.g., cancer cell lines with overexpression of this compound’s putative targets). Validate species-specific metabolic compatibility (e.g., cytochrome P450 activity in mammalian vs. microbial systems). Document cell line authentication (STR profiling) and mycoplasma testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., assay conditions, compound purity). Apply heterogeneity metrics (I² statistic) to quantify variability in effect sizes . Validate hypotheses via orthogonal assays (e.g., CRISPR knockdown of putative targets to confirm binding specificity) .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ retrosynthetic analysis to identify modular building blocks. Use high-throughput parallel synthesis with diversity-oriented functional groups. Validate analog purity via UPLC-MS and screen bioactivity in phenotypic assays (e.g., antimicrobial zone-of-inhibition). Apply QSAR modeling to correlate structural motifs with activity .
Q. How should meta-analyses be structured to assess this compound’s efficacy across heterogeneous preclinical datasets?
- Methodological Answer : Define inclusion/exclusion criteria a priori (e.g., in vivo studies with ≥10 subjects). Extract standardized effect sizes (e.g., Cohen’s d) and adjust for publication bias via funnel plots. Use random-effects models to account for between-study variance, and report confidence intervals with sensitivity analyses .
Q. Methodological and Ethical Considerations
Q. What statistical approaches are appropriate for longitudinal toxicity studies of this compound?
- Methodological Answer : Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., organ failure). Apply mixed-effects models to handle missing data in repeated-measures designs. Pre-specify stopping rules for adverse events, and consult a statistician during protocol development .
Q. How can researchers ensure reproducibility in this compound bioassays?
- Methodological Answer : Adhere to FAIR data principles: document batch-to-batch variability, share raw spectra/kinetic curves in supplementary materials, and use open-source analysis pipelines (e.g., ImageJ for microscopy). Cross-validate findings in independent labs using blinded sample exchanges .
Q. What frameworks guide the prioritization of this compound research questions in understudied disease contexts?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis generation. Use PEO (Population, Exposure, Outcome) for observational studies or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative gaps .
Q. Data Presentation and Publication Standards
Q. How should conflicting spectral data for this compound derivatives be reported?
- Methodological Answer : Provide raw NMR/Fourier-transform files in supplementary materials. Annotate discrepancies (e.g., solvent peaks, impurity signals) and compare with computational predictions (e.g., DFT-calculated chemical shifts). Transparently discuss limitations in the "Data Interpretation" section .
Q. What metadata is essential for sharing this compound screening datasets in public repositories?
属性
分子式 |
C21H20O7 |
---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
(1R,3R,6R,8R)-3-hydroxy-8-[(4-methoxy-6-oxopyran-2-yl)methyl]-1-phenyl-9,10-dioxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C21H20O7/c1-25-14-7-15(26-18(23)9-14)10-19-11-16-8-17(22)20(19,24)12-21(27-16,28-19)13-5-3-2-4-6-13/h2-7,9,16,24H,8,10-12H2,1H3/t16-,19-,20-,21+/m0/s1 |
InChI 键 |
AMKBZANFPJYUOK-LRGNLBRXSA-N |
手性 SMILES |
COC1=CC(=O)OC(=C1)C[C@]23C[C@@H]4CC(=O)[C@]2(C[C@@](O4)(O3)C5=CC=CC=C5)O |
规范 SMILES |
COC1=CC(=O)OC(=C1)CC23CC4CC(=O)C2(CC(O4)(O3)C5=CC=CC=C5)O |
同义词 |
wailupemycin B |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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